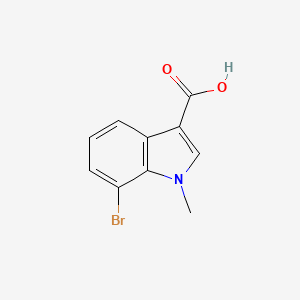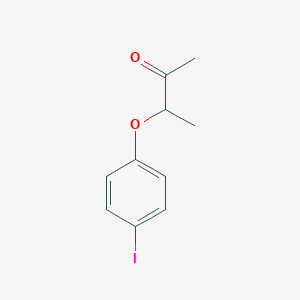![molecular formula C12H9F3N2S B1443392 (3-{[5-(Trifluorométhyl)pyridin-2-yl]thio}phényl)amine CAS No. 1178275-25-6](/img/structure/B1443392.png)
(3-{[5-(Trifluorométhyl)pyridin-2-yl]thio}phényl)amine
Vue d'ensemble
Description
(3-{[5-(Trifluoromethyl)pyridin-2-yl]thio}phenyl)amine: is a compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a thiophene ring and an amine group
Applications De Recherche Scientifique
Chemistry: In chemistry, (3-{[5-(Trifluoromethyl)pyridin-2-yl]thio}phenyl)amine is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents .
Medicine: In medicine, (3-{[5-(Trifluoromethyl)pyridin-2-yl]thio}phenyl)amine is explored for its potential as a drug candidate. Its unique chemical structure may offer advantages in terms of bioavailability, metabolic stability, and target specificity .
Industry: The compound finds applications in the agrochemical industry as a potential pesticide or herbicide. Its trifluoromethyl group can enhance the efficacy and environmental stability of agrochemical products .
Mécanisme D'action
Target of Action
Similar compounds have been reported to interact with various targets, including dna molecules , and enzymes such as AcpS-PPTase . These targets play crucial roles in biological processes such as DNA replication and protein synthesis.
Mode of Action
It’s known that similar compounds can bind with dna molecules , potentially interfering with DNA replication and transcription. They may also inhibit enzymes such as AcpS-PPTase , which could disrupt protein synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method includes the use of trifluoromethylation reactions, where a trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates . The reaction conditions often involve the use of catalysts like copper or palladium to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: (3-{[5-(Trifluoromethyl)pyridin-2-yl]thio}phenyl)amine can undergo various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the compound .
Comparaison Avec Des Composés Similaires
- (3-{[5-(Trifluoromethyl)pyridin-2-yl]thio}phenyl)methanol
- (3-{[5-(Trifluoromethyl)pyridin-2-yl]thio}phenyl)acetic acid
- (3-{[5-(Trifluoromethyl)pyridin-2-yl]thio}phenyl)ethylamine
Uniqueness: Compared to similar compounds, (3-{[5-(Trifluoromethyl)pyridin-2-yl]thio}phenyl)amine stands out due to its amine group, which can participate in a wider range of chemical reactions and interactions with biological targets. This makes it a versatile compound for various applications in research and industry .
Propriétés
IUPAC Name |
3-[5-(trifluoromethyl)pyridin-2-yl]sulfanylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2S/c13-12(14,15)8-4-5-11(17-7-8)18-10-3-1-2-9(16)6-10/h1-7H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWPZKYOMMUAFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SC2=NC=C(C=C2)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1443313.png)

![7-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1443317.png)






![3-Bromo-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1443326.png)




